1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone
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Overview
Description
1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a phenyl ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone typically involves the reaction of 5-methylfurfural with a phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the acyl chloride reacts with the furan ring to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids may also be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Methyl-2-furanboronic acid pinacol ester: Shares the furan ring structure but differs in functional groups.
Furfural: A simpler furan derivative used as a precursor in various chemical syntheses.
2-Furancarboxaldehyde: Another furan derivative with different substituents.
Uniqueness: 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone is unique due to its specific combination of a furan ring with a phenyl ethanone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-[3-(5-methylfuran-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-13(15-9)12-5-3-4-11(8-12)10(2)14/h3-8H,1-2H3 |
InChI Key |
XQPVXPLGFMGUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)C |
Origin of Product |
United States |
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